molecular formula C10H8ClFO3 B12098115 Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate

Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate

Cat. No.: B12098115
M. Wt: 230.62 g/mol
InChI Key: YTGOFIOTJSUJHM-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate is a high-purity fluorinated β-ketoester compound serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a reactive 1,3-dicarbonyl system, which makes it a valuable precursor for constructing heterocyclic structures such as pyrazoles and pyrimidines through condensation reactions . The molecular scaffold, containing both chloro and fluoro substituents on the phenyl ring, is commonly employed in the development of active pharmaceutical ingredients (APIs) and agrochemicals, as the halogen atoms can significantly influence the molecule's biological activity and metabolic stability . As a beta-keto ester, it readily undergoes ketonic decarboxylation to form ketones and is a key intermediate in Knorr pyrazole synthesis. Strictly for research applications, this product is not intended for diagnostic or therapeutic use. Researchers can use this compound to explore its potential in various signaling pathways, including kinase and cell cycle regulation. Handle with appropriate safety precautions in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)7-3-2-6(12)4-8(7)11/h2-4H,5H2,1H3

InChI Key

YTGOFIOTJSUJHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Mechanism

The keto-acid intermediate is synthesized via Friedel-Crafts acylation of fluorobenzene with α-chlorophenylacetyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic substitution at the para position of fluorobenzene.

Reaction Conditions:

  • Solvent: Halogenated hydrocarbons (e.g., dichloromethane) or nitrobenzene.

  • Temperature: 50–90°C.

  • Molar Ratios:

    • α-Chlorophenylacetyl chloride : Fluorobenzene = 1:1.2–1:10.

    • AlCl₃ : α-Chlorophenylacetyl chloride = 1:0.5–1:2.

Yield Optimization:

  • Maintaining temperatures below 90°C reduces decomposition of AlCl₃.

  • Gradual addition of fluorobenzene prevents exothermic side reactions.

Chlorination of Mandelic Acid Derivatives

Alternative routes begin with mandelic acid, which undergoes chlorination at the α-position using thionyl chloride (SOCl₂) or oxalyl chloride. This method avoids the high costs associated with phenylacetic acid precursors.

Typical Protocol:

  • Chlorination: Mandelic acid is treated with SOCl₂ at 60–80°C to form α-chlorophenylacetyl chloride.

  • Acylation: The acid chloride reacts with fluorobenzene under AlCl₃ catalysis.

Advantages:

  • Total yield over three steps reaches 67.8%.

  • Reduced di-substitution by-products compared to phenylacetic acid routes.

Esterification to Methyl 3-(2-Chloro-4-Fluorophenyl)-3-Oxopropanoate

Acid-Catalyzed Esterification

The keto-acid is esterified with methanol using sulfuric acid (H₂SO₄) as the catalyst. This exothermic reaction proceeds under reflux to drive equilibrium toward ester formation.

Reaction Parameters:

  • Molar Ratio: Keto-acid : Methanol = 1:5–1:10.

  • Catalyst Loading: 1–5% w/w H₂SO₄.

  • Temperature: 65–70°C (reflux).

  • Duration: 4–6 hours.

Yield: 80–90% after purification.

Solvent-Free Esterification

Recent advancements employ microwave-assisted esterification without solvents, reducing reaction times to 15–30 minutes. This method enhances atom economy and minimizes waste.

Conditions:

  • Power: 300–500 W.

  • Temperature: 80–100°C.

  • Catalyst: p-Toluenesulfonic acid (PTSA).

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction: The crude product is extracted with ethyl acetate, washed with NaHCO₃ to remove residual acid, and dried over MgSO₄.

  • Distillation: Low-boiling solvents (e.g., ethyl acetate) are removed via rotary evaporation.

  • Crystallization: The ester is recrystallized from hexane/ethyl acetate (3:1) to achieve >98% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (t, 1H, J = 6.7 Hz), 7.36–7.27 (m, 1H), 3.72 (s, 3H, OCH₃), 3.55–3.45 (m, 2H).

  • ESI-MS: m/z 230.62 (M + H)⁺.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst Solvent Yield Purity
Friedel-Crafts AcylationFluorobenzeneAlCl₃Dichloromethane67.8%95%
Mandelic Acid ChlorinationMandelic AcidSOCl₂Toluene72.3%97%
Microwave EsterificationKeto-AcidPTSASolvent-Free88%99%

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for chlorination and acylation steps improves heat transfer and reduces reaction times by 40%. This is critical for large-scale production.

Waste Management

  • By-Product Recycling: Unreacted fluorobenzene is recovered via distillation.

  • Catalyst Recovery: AlCl₃ is neutralized with aqueous NaOH and precipitated as Al(OH)₃ for disposal .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Pharmaceuticals: Serves as an intermediate in drug synthesis.

      Agrochemicals: Used in the development of pesticides and herbicides.

      Industry: Employed in the production of fine chemicals.

  • Mechanism of Action

    • The exact mechanism of action for Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate depends on its specific application. it likely interacts with biological targets through covalent or non-covalent interactions, affecting cellular processes.
  • Comparison with Similar Compounds

    Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate

    • Molecular Formula : C₁₀H₈ClFO₃ (same as the target compound).
    • Key Difference : Fluorine at the 6-position instead of 4-position.
    • This may influence reactivity in cross-coupling reactions .

    Methyl 3-(4-chlorophenyl)-3-oxopropanoate

    • CAS : 22027-53-6.
    • Molecular Formula : C₁₀H₉ClO₃.
    • Key Difference : Lacks the 4-fluoro substituent.

    Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate

    • CAS : 1540202-48-7.
    • Molecular Formula: C₁₁H₁₁NO₅.
    • Key Difference : Nitro and methyl groups at the 3- and 4-positions.
    • Impact : The nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic aromatic substitution, while the methyl group increases steric hindrance .

    Heterocyclic Analogs

    Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate

    • CAS : 682811-11-4.
    • Molecular Formula: C₉H₈ClNO₃.
    • Key Difference : Pyridine ring replaces the phenyl group.
    • Impact : The nitrogen atom in the pyridine ring alters electronic distribution, enabling coordination with metal catalysts in cross-coupling reactions. This compound may exhibit enhanced solubility in polar solvents compared to phenyl analogs .

    Functional Group Modifications

    Ethyl 3-[4-Chlorophenyl(methyl)amino]-3-oxopropanoate

    • CAS: Not explicitly listed.
    • Molecular Formula: C₁₂H₁₄ClNO₃ (based on analog data).
    • Key Difference: Substitution of the ester group (ethyl vs. methyl) and introduction of a methylamino group.
    • Impact: The ethyl ester may confer slower hydrolysis rates compared to methyl esters, while the methylamino group introduces basicity, influencing pharmacokinetic properties .

    Physicochemical and Spectroscopic Comparisons

    Compound Name Molecular Formula Molecular Weight (g/mol) IR (C=O stretch, cm⁻¹) $ ^1 \text{H NMR} $ (Key Signals)
    Target Compound C₁₀H₈ClFO₃ 230.62 ~1740 (ester), ~1700 (keto) δ 3.85 (s, 3H, OCH₃), δ 7.2–7.8 (m, aromatic H)
    Methyl 3-(4-chlorophenyl)-3-oxopropanoate C₁₀H₉ClO₃ 212.63 1744 (ester), 1667 (keto) δ 3.75 (s, 3H, OCH₃), δ 7.4–7.6 (d, aromatic H)
    Ethyl 3-[4-Chlorophenyl(methyl)amino]-3-oxopropanoate C₁₂H₁₄ClNO₃ 255.70 1741 (ester), 1666 (keto) δ 1.25 (t, 3H, CH₂CH₃), δ 3.45 (s, 3H, NCH₃)

    Biological Activity

    Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in therapeutic applications. Its unique structural characteristics, including the presence of halogen substituents, significantly influence its chemical properties and biological interactions. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C11H10ClFO3C_{11}H_{10}ClFO_3, with a molecular weight of approximately 230.62 g/mol. The structure includes a propanoate group esterified with a phenyl ring that possesses both chlorine and fluorine substituents, enhancing its lipophilicity and biological activity.

    Table 1: Structural Characteristics

    PropertyValue
    Molecular FormulaC11H10ClFO3C_{11}H_{10}ClFO_3
    Molecular Weight230.62 g/mol
    Functional GroupsEster, Halogenated Phenyl
    LipophilicityHigh

    Antimicrobial Properties

    Preliminary studies suggest that this compound exhibits antimicrobial activity . The halogen substituents enhance the compound's ability to interact with microbial cell membranes, potentially leading to increased permeability and cell death. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent in pharmacological applications.

    Anti-inflammatory Effects

    Research indicates that this compound may also possess anti-inflammatory properties . The mechanism is believed to involve the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that treatment with this compound reduces the production of TNF-alpha and IL-6 in activated macrophages, suggesting its role in managing inflammatory conditions .

    Anticancer Activity

    One of the most promising areas for this compound is its anticancer potential . Research has indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to control groups .

    Case Study: MDA-MB-231 Cell Line

    In a study evaluating the effects of this compound on MDA-MB-231 cells:

    • IC50 Value : Approximately 15 µM was determined for inducing apoptosis.
    • Mechanism : Increased expression of pro-apoptotic proteins (Bax, caspase-3) and decreased levels of anti-apoptotic protein (Bcl2) were observed.

    Table 2: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AntimicrobialEffective against various bacterial strains
    Anti-inflammatoryReduces TNF-alpha and IL-6 production
    AnticancerInduces apoptosis in MDA-MB-231 cells

    The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances binding affinity to these targets, which may lead to enzyme inhibition or modulation of receptor activity.

    Enzyme Inhibition Studies

    Inhibition studies have shown that this compound can effectively inhibit key enzymes involved in cancer progression and inflammation. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

    Q & A

    Q. What are the established synthetic routes for Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate, and what reaction conditions optimize yield?

    The compound is typically synthesized via acylation of methyl 3-(2-chloro-4-fluorophenyl)propanoate using acylating agents like acetyl chloride under controlled conditions. Solvent choice (e.g., ethanol or methanol) and temperature optimization (often 60–80°C) are critical for achieving high yields . Alternative routes involve base-mediated condensation of tert-butyl acetate with halogenated intermediates, as seen in structurally analogous esters .

    Q. Which analytical techniques are most effective for structural characterization of this compound?

    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the ester and ketone functionalities, while Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography, refined using programs like SHELXL , resolves spatial arrangements, as demonstrated for related compounds crystallizing in monoclinic systems (e.g., space group P21/n) .

    Q. How do the physical properties (e.g., solubility, stability) influence experimental handling?

    The compound is typically a colorless solid with moderate solubility in polar aprotic solvents (e.g., chloroform, methanol). Stability studies under acidic/basic conditions reveal susceptibility to hydrolysis, necessitating anhydrous storage and inert atmospheres during reactions .

    Advanced Research Questions

    Q. What mechanistic insights explain the reactivity of the β-ketoester moiety in nucleophilic substitution reactions?

    The electrophilic carbonyl group adjacent to the halogenated phenyl ring facilitates nucleophilic attack. For example, hydrolysis under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water addition to form 3-(2-chloro-4-fluorophenyl)-3-oxopropanoic acid . Kinetic studies suggest electron-withdrawing substituents (e.g., Cl, F) enhance electrophilicity, accelerating reaction rates .

    Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

    Single-crystal X-ray diffraction (SCXRD) refines bond lengths and angles, addressing computational model inaccuracies. For example, related compounds exhibit C=O bond lengths of ~1.21 Å and dihedral angles between the phenyl and ester groups of ~15°, validated via SHELXL refinement . Discrepancies in torsion angles may arise from steric effects of ortho-substituents, requiring iterative refinement cycles.

    Q. What strategies mitigate contradictions in synthetic yields reported for halogenated β-ketoesters?

    Yield variations often stem from substituent positioning (e.g., 2-chloro vs. 4-fluoro) altering steric and electronic effects. Ortho-substituted derivatives may require lower temperatures to minimize side reactions. Comparative studies using High-Performance Liquid Chromatography (HPLC) with retention time analysis (e.g., 0.66–1.64 minutes under SQD-FA05 conditions) can identify byproducts and optimize purification .

    Q. How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

    Modifying substituent positions (e.g., 2-Cl vs. 4-F) alters electronic profiles, impacting interactions with biological targets. For instance, fluorination at the 4-position enhances metabolic stability in vivo, while chlorine at the 2-position increases lipophilicity. LCMS (e.g., m/z 294 [M+H]⁺) and enzymatic assays validate these effects .

    Methodological Recommendations

    • Synthesis Optimization : Use tert-butyl acetate for condensation reactions to improve steric control .
    • Crystallography : Employ SHELX programs for refinement, particularly for handling high-resolution or twinned data .
    • Reaction Monitoring : Combine HPLC retention time tracking with LCMS to identify intermediates and byproducts .

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